![molecular formula C21H28N2O B5553276 1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B5553276.png)
1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
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Overview
Description
1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine is a compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of two benzyl groups substituted with ethyl and methoxy groups, respectively, attached to a piperazine ring.
Preparation Methods
The synthesis of 1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine typically involves the following steps:
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Synthetic Routes
Step 1: The starting materials, 4-ethylbenzyl chloride and 4-methoxybenzyl chloride, are reacted with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate.
Step 2: The reaction mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Step 3: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
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Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
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Oxidation
Reagents and Conditions: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Products: Oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
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Reduction
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Products: Reduction can yield alcohols or amines, depending on the specific reaction conditions.
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Substitution
Reagents and Conditions: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Products: Halogenated derivatives of the compound are formed.
Scientific Research Applications
1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine has several applications in scientific research:
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Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
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Biology
- Investigated for its potential as a ligand in receptor binding studies.
- Studied for its interactions with various biological macromolecules.
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Medicine
- Explored for its potential therapeutic properties, including anti-allergic and anti-inflammatory activities .
- Used in the development of new pharmaceutical agents.
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Industry
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets:
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Molecular Targets
- The compound may interact with receptors such as histamine H1 receptors, leading to its anti-allergic effects .
- It can also bind to enzymes or other proteins, modulating their activity.
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Pathways Involved
- The binding of the compound to its target receptors or enzymes triggers a cascade of biochemical events, resulting in the observed biological effects.
- These pathways may involve signal transduction mechanisms, leading to changes in cellular responses.
Comparison with Similar Compounds
1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine can be compared with other similar compounds:
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Similar Compounds
1-[(4-Chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine: This compound has a similar structure but with a chlorine substituent instead of an ethyl group.
1-[(4-Methylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine: This compound features a methyl group instead of an ethyl group.
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Uniqueness
- The presence of the ethyl and methoxy groups in this compound imparts unique physicochemical properties, influencing its reactivity and biological activity.
- These structural differences can lead to variations in the compound’s pharmacokinetic and pharmacodynamic profiles, making it distinct from its analogs.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-3-18-4-6-19(7-5-18)16-22-12-14-23(15-13-22)17-20-8-10-21(24-2)11-9-20/h4-11H,3,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGXLBNZDPNCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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